Bienvenue dans la boutique en ligne BenchChem!

1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide

Medicinal Chemistry ADME Profiling Fragment-Based Drug Discovery

This halogenated pyrazole building block combines a C4 iodine for Suzuki–Miyaura cross-coupling with a C3 carboxamide mimicking kinase hinge-binding motifs. Its balanced profile (XLogP3-AA 0.4, tPSA 60.9 Ų) meets lead-like fragment guidelines, while the +14 Da MW increase over the N1-methyl analog enables systematic hydrophobic pocket probing. Note: iodine at C4 exhibits higher dehalogenation propensity than bromo/chloro analogs—essential for coupling optimization. Ideal for fragment-based kinase inhibitor discovery and sequential diversification. Request your quote today.

Molecular Formula C6H8IN3O
Molecular Weight 265.054
CAS No. 1354705-98-8
Cat. No. B2990856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide
CAS1354705-98-8
Molecular FormulaC6H8IN3O
Molecular Weight265.054
Structural Identifiers
SMILESCCN1C=C(C(=N1)C(=O)N)I
InChIInChI=1S/C6H8IN3O/c1-2-10-3-4(7)5(9-10)6(8)11/h3H,2H2,1H3,(H2,8,11)
InChIKeyCKYQLZNWKYDOQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide (CAS 1354705-98-8) | Building Block for Kinase-Focused Library Synthesis


1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide is a halogenated heterocyclic building block featuring an ethyl group at N1, an iodine atom at C4, and a primary carboxamide at C3 . The iodine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions , while the carboxamide group provides a hydrogen-bond-donating pharmacophore common to ATP-competitive kinase inhibitor scaffolds . The compound's moderate lipophilicity (XLogP3-AA = 0.4) and balanced polar surface area (tPSA = 60.9 Ų) position it as a lead-like fragment suitable for early-stage medicinal chemistry campaigns .

Why 1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide Cannot Be Replaced by In-Class Analogs: Physicochemical and Reactivity Evidence


Generic substitution among halogenated pyrazole carboxamides fails due to quantifiable differences in lipophilicity, hydrogen-bonding capacity, and cross-coupling reactivity. The target compound's XLogP3-AA of 0.4 is over threefold lower than the 1.2 of its des-carboxamide analog 1-ethyl-4-iodo-1H-pyrazole, directly altering membrane permeability and off-target binding profiles . Moreover, the iodine atom confers distinct Suzuki–Miyaura reactivity compared to bromo- and chloro-pyrazoles, with literature demonstrating that iodo-pyrazoles exhibit a higher propensity for undesired dehalogenation side reactions [1]. Such variations preclude simple analog swapping without experimental validation.

Quantitative Differentiation of 1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide (CAS 1354705-98-8) Against Structurally Closest Analogs


Lipophilicity (XLogP3-AA) Modulation via N1-Alkyl Chain and C3-Carboxamide Functionalization

The target compound exhibits an XLogP3-AA value of 0.4, compared to 1.2 for the des-carboxamide analog 1-ethyl-4-iodo-1H-pyrazole and 0.12 for the N1-methyl analog 4-iodo-1-methyl-1H-pyrazole-3-carboxamide [1]. The ~0.8 log unit decrease versus the des-carboxamide analog reflects the substantial polarity introduced by the primary amide, while the ~0.28 log unit increase versus the N1-methyl analog demonstrates the lipophilicity contribution of the ethyl group.

Medicinal Chemistry ADME Profiling Fragment-Based Drug Discovery

Topological Polar Surface Area (tPSA) as a Hydrogen-Bonding Capacity Metric

The target compound has a calculated tPSA of 60.9 Ų , identical within rounding to the 60.91 Ų of its N1-methyl analog . In contrast, the des-carboxamide analog 1-ethyl-4-iodo-1H-pyrazole has a tPSA of approximately 17.8 Ų [1], reflecting the absence of the primary amide group. The carboxamide contributes one hydrogen-bond donor and two hydrogen-bond acceptors, enabling key interactions with kinase hinge regions and catalytic lysine residues.

Medicinal Chemistry ADME Profiling Kinase Inhibitor Design

Suzuki–Miyaura Cross-Coupling Efficiency: Iodo- vs Bromo/Chloro-Pyrazole Reactivity

A direct head-to-head comparison of halogenated aminopyrazoles in Suzuki–Miyaura cross-coupling revealed that bromo and chloro derivatives were superior to iodo-pyrazoles due to reduced propensity for dehalogenation side reactions [1]. While the iodine atom at C4 of the target compound enables diversification, synthetic chemists must anticipate potentially lower isolated yields or more extensive optimization relative to bromo- or chloro-pyrazole carboxamide congeners.

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Screening Libraries

The target compound has a molecular weight of 265.05 Da and a heavy atom count of 11 . This compares to 251.03 Da (heavy atoms: 10) for the N1-methyl analog and 266.04 Da (heavy atoms: 11) for the 3-carboxylic acid analog [1]. The ethyl group adds ~14 Da relative to the methyl analog, placing the compound at the upper boundary of typical fragment-sized molecules (MW < 250 Da) but still within the lead-like space.

Fragment-Based Drug Discovery Lead Optimization Library Design

Evidence-Backed Application Scenarios for Procuring 1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide (CAS 1354705-98-8)


Kinase Inhibitor Fragment Library Synthesis via Suzuki–Miyaura Diversification

The compound's iodine atom at C4 serves as a cross-coupling handle for introducing diverse aryl or heteroaryl groups, while the primary carboxamide at C3 mimics the hinge-binding motif of ATP-competitive kinase inhibitors . Its moderate lipophilicity (XLogP3-AA = 0.4) and balanced tPSA (60.9 Ų) align with lead-like property guidelines, making it suitable for fragment-based kinase inhibitor discovery programs. However, users should account for the elevated dehalogenation propensity of iodo-pyrazoles during Suzuki–Miyaura coupling relative to bromo- or chloro-analogs [1].

Lead Optimization of N1-Alkyl Pyrazole Carboxamide Series

When structure–activity relationship (SAR) studies require systematic modulation of N1-alkyl chain length, the ethyl-substituted compound (MW 265.05 Da) provides a ~14 Da increase in molecular weight and a +0.28 log unit increase in lipophilicity compared to the N1-methyl analog (XLogP3-AA = 0.12) . This incremental change allows medicinal chemists to probe hydrophobic pocket occupancy without altering the core carboxamide pharmacophore (tPSA remains constant at ~60.9 Ų) .

Dual Pharmacophore Scaffold for Bivalent Ligand Design

The compound contains two orthogonal functional groups: a primary carboxamide at C3 amenable to further acylation or amide coupling, and an iodo substituent at C4 suitable for transition metal-catalyzed cross-coupling . This dual functionality enables sequential diversification strategies—for example, initial Suzuki coupling at C4 to install a hydrophobic moiety, followed by amide bond formation at C3 to append a solubilizing group or second pharmacophore .

Computational Chemistry and Docking Studies for Kinase Target Validation

The compound's calculated physicochemical properties—XLogP3-AA = 0.4 and tPSA = 60.9 Ų —fall within the optimal range for CNS drug-likeness (CNS MPO score). Combined with its low molecular weight (265 Da) and limited rotatable bonds (2), it represents a minimal pharmacophore for virtual screening and molecular docking campaigns targeting kinases with known hinge-binding preferences for pyrazole carboxamides .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.